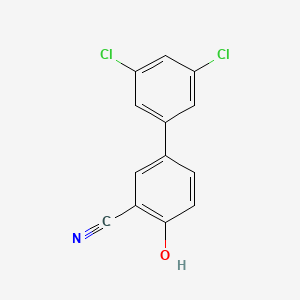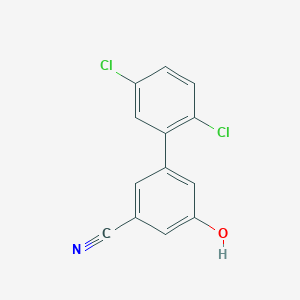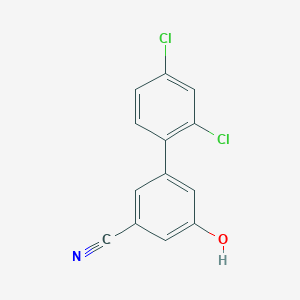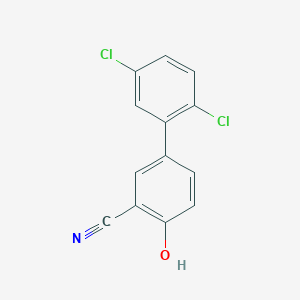
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% (2C4DC) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 183-185°C. 2C4DC is used in many different areas of research, such as biochemistry, physiology, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor in the synthesis of pharmaceuticals. It is also used in biochemical studies, such as the inhibition of enzymes, and in physiological studies, such as the inhibition of receptor binding. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is used in the study of cell signaling pathways, as it can modulate the activity of certain proteins.
Wirkmechanismus
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is an inhibitor of enzymes, receptors, and other proteins. It binds to the active site of the target protein and blocks its activity. It also binds to the allosteric site of the target protein and modulates its activity. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% can interact with other molecules, such as ligands, substrates, and cofactors, which can affect the activity of the target protein.
Biochemical and Physiological Effects
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, receptors, and other proteins, which can affect the activity of various biochemical pathways. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% can modulate the activity of certain proteins, which can affect the activity of various physiological pathways.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is soluble in organic solvents, which makes it easy to use in a variety of laboratory experiments. However, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is also toxic, so caution should be taken when handling it.
Zukünftige Richtungen
The potential future directions for 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% research include the development of new synthesis methods, the exploration of new applications in biochemical and physiological studies, the investigation of its effects on other proteins, and the development of new inhibitors. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% could be used in the development of new drugs, as it has the potential to modulate the activity of certain proteins. Finally, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% could be used in the development of new materials, as it could be used to modify the properties of certain polymers.
Synthesemethoden
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is synthesized via a two-step procedure. The first step involves the reaction of 2-chloro-4-nitrophenol with 3,5-dichlorophenol in an aqueous solution of sodium hydroxide. This reaction yields 2-cyano-4-(3,5-dichlorophenyl)phenol, which is then purified by recrystallization from ethyl acetate. The second step involves the reaction of 2-cyano-4-(3,5-dichlorophenyl)phenol with sodium nitrite in an aqueous solution of acetic acid. This reaction yields 2-cyano-4-(3,5-dichlorophenyl)phenol, 95%, which is then purified by recrystallization from ethyl acetate.
Eigenschaften
IUPAC Name |
5-(3,5-dichlorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJRKXHVVZSDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684911 |
Source


|
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3,5-dichlorophenyl)phenol | |
CAS RN |
1261964-84-4 |
Source


|
| Record name | 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Cyano-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6376857.png)